molecular formula C15H16O4 B14358486 4,4'-(Dimethoxymethylene)diphenol CAS No. 91998-27-5

4,4'-(Dimethoxymethylene)diphenol

Cat. No.: B14358486
CAS No.: 91998-27-5
M. Wt: 260.28 g/mol
InChI Key: DUESGTQVTXWEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Dimethoxymethylene)diphenol is an organic compound that belongs to the class of phenolic derivatives It is characterized by the presence of two methoxy groups attached to a methylene bridge, which in turn is connected to two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,4’-(Dimethoxymethylene)diphenol typically involves the bromination of 4,4’-dimethyl diphenyl ether followed by etherification. The process begins with the bromination reaction using bromine and an initiator in an organic solvent. The brominated product is then subjected to etherification with sodium alcoholate, resulting in the formation of 4,4’-(Dimethoxymethylene)diphenol .

Industrial Production Methods

Industrial production methods for 4,4’-(Dimethoxymethylene)diphenol are designed to maximize yield and purity. The process involves controlled reaction conditions to ensure high product purity, often exceeding 99.5%. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Dimethoxymethylene)diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its phenolic form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,4’-(Dimethoxymethylene)diphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Dimethoxymethylene)diphenol involves its interaction with various molecular targets. The methoxy groups and phenolic hydroxyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The methoxy groups provide additional sites for chemical modification, making it a versatile compound for various synthetic and industrial applications .

Properties

CAS No.

91998-27-5

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-dimethoxymethyl]phenol

InChI

InChI=1S/C15H16O4/c1-18-15(19-2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3

InChI Key

DUESGTQVTXWEOB-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.